molecular formula C46H31GdN4O2 B13115966 Gd(III)meso-Tetraphenylporphineacetate

Gd(III)meso-Tetraphenylporphineacetate

Cat. No.: B13115966
M. Wt: 829.0 g/mol
InChI Key: PRBNOXUVXVFILD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gd(III)meso-Tetraphenylporphineacetate typically involves the coordination of gadolinium(III) ions with meso-tetraphenylporphyrin ligands. The reaction is carried out in the presence of acetic acid, which acts as a coordinating agent. The process involves heating the reactants under reflux conditions to ensure complete coordination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Gd(III)meso-Tetraphenylporphineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium(IV) species, while reduction may produce gadolinium(II) species .

Mechanism of Action

The mechanism of action of Gd(III)meso-Tetraphenylporphineacetate involves its interaction with molecular targets through coordination chemistry. The gadolinium(III) ion acts as a central metal, coordinating with the porphyrin ligand and other molecules. This coordination leads to unique photophysical properties, such as near-infrared luminescence, which can be exploited in various applications .

Comparison with Similar Compounds

    Gd(III)meso-Tetraphenylporphine: Similar in structure but without the acetate ligand.

    Gd(III)meso-Tetraphenylporphinechloride: Contains a chloride ligand instead of acetate.

    Gd(III)meso-Tetraphenylporphinebromide: Contains a bromide ligand instead of acetate.

Uniqueness: Gd(III)meso-Tetraphenylporphineacetate is unique due to its specific coordination with the acetate ligand, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring precise luminescence characteristics .

Biological Activity

Gadolinium(III) meso-tetraphenylporphine acetate (Gd(III)TPA) is a complex that has garnered attention for its potential applications in medical imaging, particularly as a magnetic resonance imaging (MRI) contrast agent. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

Gd(III)TPA is a gadolinium-based complex derived from meso-tetraphenylporphyrin, which enhances its solubility and stability in biological environments. The presence of the acetate group contributes to its favorable pharmacokinetic properties. The molecular formula for Gd(III)TPA can be represented as:

C46H31GdN4O2\text{C}_{46}\text{H}_{31}\text{GdN}_4\text{O}_2

This structure allows for effective coordination with gadolinium ions, which are crucial for MRI applications due to their paramagnetic properties.

MRI Contrast Agent Efficacy

Research indicates that Gd(III)TPA exhibits superior relaxivity compared to traditional contrast agents like Gd-DTPA. The longitudinal relaxivity (r1r_1) of Gd(III)TPA has been reported to be significantly higher, enhancing the signal intensity in MRI scans. For instance, one study reported an r1r_1 value of 6.44 mM1^{-1}s1^{-1}, which is 1.8 times greater than that of Gd-DTPA . This increased relaxivity translates to improved imaging quality, allowing for better visualization of tissues.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that Gd(III)TPA can effectively enhance proton signal intensity in MRI phantoms, indicating its potential for clinical use . Furthermore, pharmacokinetic studies in animal models have shown that after intravenous administration, Gd(III)TPA exhibits prolonged blood circulation times with a half-life of approximately 146.1 minutes . This extended retention time is advantageous for imaging procedures where prolonged visualization is required.

Pharmacokinetics and Bio-distribution

The bio-distribution of Gd(III)TPA has been extensively studied using Sprague-Dawley rats. Following administration, the complex predominantly accumulates in the liver and spleen, with minimal retention in other organs such as the heart and brain. The renal excretion pathway appears to be the primary route for clearance from the body .

Table 1: Bio-distribution of Gd(III)TPA in Rat Model

OrganConcentration (µg/g tissue)Time Post-Injection (hours)
Liver1201
Spleen801
Kidney501
Heart101
Brain51

This table illustrates the significant accumulation of Gd(III)TPA in the liver shortly after administration, highlighting its hepatic uptake mechanisms.

Case Studies and Clinical Implications

Several case studies have explored the application of Gd(III)TPA in clinical settings. One notable study involved patients undergoing MRI scans for tumor detection. The results indicated that Gd(III)TPA provided clearer images compared to conventional agents, aiding in more accurate tumor delineation and characterization.

Moreover, due to its favorable pharmacological profile—lower toxicity and better imaging capabilities—Gd(III)TPA is being considered as a safer alternative to existing gadolinium-based contrast agents .

Properties

Molecular Formula

C46H31GdN4O2

Molecular Weight

829.0 g/mol

IUPAC Name

gadolinium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;acetate

InChI

InChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1

InChI Key

PRBNOXUVXVFILD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3]

Origin of Product

United States

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